1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is an organic compound that features a pyrazole ring substituted with a carbohydrazide group and a 2,6-dichlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of 2,6-Dichlorophenol: This can be synthesized from phenol through a multi-step process involving sulfonation, chlorination, and hydrolysis.
Preparation of 2,6-Dichlorophenoxy Methyl Intermediate: This intermediate can be synthesized by reacting 2,6-dichlorophenol with an appropriate alkylating agent.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Final Coupling Reaction: The final step involves coupling the 2,6-dichlorophenoxy methyl intermediate with the pyrazole ring under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazole ring or the phenoxy group.
Reduction Products: Reduced forms of the carbohydrazide group.
Substitution Products: Compounds with substituted phenoxy groups.
Scientific Research Applications
1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial growth.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
2,6-Dichlorophenol: A precursor in the synthesis of the target compound.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness: 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group and carbohydrazide moiety make it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2/c12-7-2-1-3-8(13)10(7)19-6-17-5-4-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWFPNAMRARUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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